1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-nitro-1H-pyrazole
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Overview
Description
1-METHYL-1H-IMIDAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The presence of a nitro group and a sulfide linkage further enhances its chemical reactivity and potential utility in diverse fields.
Preparation Methods
The synthesis of 1-METHYL-1H-IMIDAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reaction: The imidazole and pyrazole rings are then coupled through a sulfide linkage, often using thiol-based reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-METHYL-1H-IMIDAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE undergoes various chemical reactions, including:
Substitution: The sulfide linkage can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like thiols and amines. Major products formed from these reactions include amino derivatives, substituted sulfides, and cyclized heterocycles.
Scientific Research Applications
1-METHYL-1H-IMIDAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-METHYL-1H-IMIDAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The imidazole and pyrazole rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-METHYL-1H-IMIDAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE can be compared with other similar compounds, such as:
1-Methyl-1H-imidazole-2-yl sulfide: Lacks the pyrazole ring and nitro group, resulting in different chemical reactivity and biological activity.
4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde: Contains a benzaldehyde group instead of a pyrazole ring, leading to different applications in organic synthesis.
1-(1-Methyl-1H-imidazol-2-yl)sulfonyl-1H-benzotriazole: Features a benzotriazole ring, which imparts unique properties for use in coordination chemistry and material science.
Properties
Molecular Formula |
C8H9N5O2S |
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Molecular Weight |
239.26 g/mol |
IUPAC Name |
1-methyl-2-[(4-nitropyrazol-1-yl)methylsulfanyl]imidazole |
InChI |
InChI=1S/C8H9N5O2S/c1-11-3-2-9-8(11)16-6-12-5-7(4-10-12)13(14)15/h2-5H,6H2,1H3 |
InChI Key |
MGGRZMLPVLRHHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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